Quorum Sensing: 6-Methyl vs. 5-Methyl Regioisomer
6-Methyl-1,3-benzoxazol-2(3H)-one (compound 11) was identified as one of four active quorum sensing inhibitors (QSIs) from a series of benzoxazolone derivatives [1]. Critically, the 5-methyl regioisomer (compound 16) was also identified as active in the same assay, demonstrating that both regioisomers possess QSI activity [1]. However, the publication's identification of both regioisomers as distinct, active compounds underscores the non-interchangeability of substitution patterns: each requires independent validation and procurement for SAR studies [2].
| Evidence Dimension | Quorum sensing inhibition (qualitative activity) |
|---|---|
| Target Compound Data | Active (6-methyl-1,3-benzoxazol-2(3H)-one, compound 11) |
| Comparator Or Baseline | Active (5-methyl-1,3-benzoxazol-2(3H)-one, compound 16) |
| Quantified Difference | Both active; no quantitative IC50 difference reported |
| Conditions | In vitro quorum sensing inhibitor screen (QSIS) assay using QSIS1 strain; also reduced elastase production, biofilm formation, and swarming motility in Pseudomonas aeruginosa PA01 |
Why This Matters
This demonstrates that both regioisomers are biologically active but distinct chemical entities; procurement of the incorrect regioisomer (5-methyl) will not replicate results obtained with 6-methyl.
- [1] Miandji AM, et al. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Arzneimittelforschung. 2012;62(7):330-4. View Source
- [2] Ozgen S, et al. Synthesis and Biological Activities of Some 1,3-Benzoxazol-2(3H)-One Derivatives as Anti-Quorum Sensing Agents. SDU Repository, 2021. View Source
